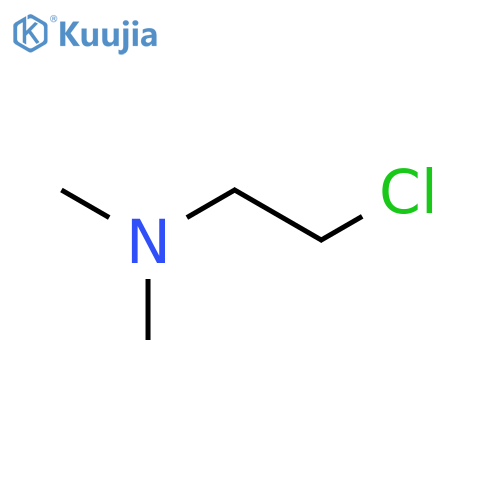Cas no 107-99-3 (2-Chloro-N,N-dimethylethanamine)
2-クロロ-N,N-ジメチルエタンアミンは、有機合成において重要な中間体として広く利用される化合物です。分子式C4H10ClNで表され、塩素化されたアミン骨格を有しています。この化合物の主な特徴は、高い反応性と優れた求核性を示す点にあります。特に、第四級アンモニウム塩の合成や、各種医薬品中間体の製造プロセスにおいて有用です。実験室規模から工業的生産まで幅広く適用可能で、安定性と取り扱いの容易さも特長です。さらに、選択的反応を可能にする官能基を有しており、精密有機合成において重要な役割を果たします。

107-99-3 structure
商品名:2-Chloro-N,N-dimethylethanamine
2-Chloro-N,N-dimethylethanamine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N,N-dimethylethanamine
- (2-CHLORO ETHYL) DIMETHYL AMINE
- Ethanamine,2-chloro-N,N-dimethyl-
- N-(2-chloroethyl)-N,N-dimethylamine
- N,N'-Dimethylamino Chloroethane Hcl
- 1-chloro-2-(dimethylamino)ethane
- 2-(dimethylamino)-ethyl chloride
- 2-[N,N-dimethylamino]ethyl chloride
- 2-Chloroethyldimethylamine
- 2-chloro-N,N-dimethylaminoethane
- 2-chloro-N,N-dimethyl-ethanamine
- 2-chloro-N,N-dimethyl-ethylamine
- Chloro(dimethylamino)ethane
- Dimethylaminoethyl chloride
- Ethanamine,2-chloro-N,N-dimethyl
- Nitrogen half mustard
- DIMETHYL2-CHLOROETHYLAMINE
- β-Chloroethyldimethylamine
- N-(2-Chloroethyl)dimethylamine
- N,N-Dimethyl-2-chloroethanamine
- 2-(Dimethylamino)-1-chloroethane
- N,N-DIMETHYL-BETA-CHLOROETHYLAMINE
- beta-(Dimethylamino)ethyl chloride
- J-509099
- ETHYLAMINE, 2-CHLORO-N,N-DIMETHYL-
- dimethylamino ethyl chloride
- SCHEMBL131951
- 2-Chloro-N,N-dimethylethanamine #
- 2-chloroethyl-dimethylamine
- 2-chloro-N,N-dimethyl ethylamine
- NSC-123444
- 4-04-00-00444 (Beilstein Handbook Reference)
- Dimethyl(2-chloroethyl)amine
- (dimethylamino)ethyl chloride
- NSC-1917
- CHEMBL3580424
- WQMAANNAZKNUDL-UHFFFAOYSA-
- AM20080022
- (dimethylamino)ethylchloride
- 2-dimethylaminoethylchlorid
- 9UK81G2OHJ
- N,N-Dimethylaminoethylchloride
- .beta.-Chloroethyldimethylamine
- D88148
- chloroethyldimethylamine
- (2-Chloro-ethyl)-dimethyl-amine
- 2-chloro-ethyl-dimethyl-amine
- 2-(Dimethylamino)ethyl chloride
- BB 0258808
- N,N-Dimethyl(2-chloroethyl)amine
- (2-{chloro}-ethyl)-dimethylamine
- beta-Chloroethyldimethylamine
- BS-12663
- N,N-Dimethylaminoethyl chloride
- dimethylamino ethylchloride
- NS00023487
- CCRIS 5796
- 2-chlorodimethylaminoethane
- 2-(dimethylamino)ethylchloride
- 1-chloro-2-dimethylaminoethane
- (2-Chloroethyl)dimethylamine
- 2-chloro-ethyl dimethylamine
- .beta.-(Dimethylamino)ethyl chloride
- Q27147657
- UNII-9UK81G2OHJ
- CHEBI:78155
- 2-(N,N-dimethylamino)-1-chloroethane
- 2-Dimethylaminoethyl chloride
- InChI=1/C4H10ClN/c1-6(2)4-3-5/h3-4H2,1-2H3
- Ethanamine, 2-chloro-N,N-dimethyl-
- dimethylaminoethylchloride
- n,n-dimethylamino-2-chloroethane
- 2-dimethylamino-1-chloroethane
- 1-chloro-2-dimethylamino-ethane
- beta-dimethylaminoethyl chloride
- 2-chloro-N,N-dimethylethan-1-amine
- DTXSID2059356
- 2-chloro-N,N-dimethyl-ethanamine Hydrochloride
- CHLOROETHYL)DIMETHYLAMINE, (2-
- A801790
- 2-chloro-N,N-dimethylethylamine
- 1-Dimethylamino-2-chloroethane
- 2-chloroethyl-N,N-dimethylamine
- EINECS 203-540-7
- AKOS005720841
- 2-chloro-1-dimethylaminoethane
- 107-99-3
- 2-(N,N-dimethylamino)ethyl chloride
- dimethylamino-ethyl chloride
- 2-Chloro-1-(dimethylamino) ethane
- BRN 0605280
- 2-dimethylamino-ethyl chloride
- 2-Dimethylaminoethylchloride
- (2-Chloroethyl)-dimethylamine
- 2-dimethylamino ethylchloride
- 2-chloro-N,N-dimethyl ethanamine
- N,N-Dimethyl-2-chloroethylamine
- FT-0601148
- 1-chloro-2dimethylamino-ethane
-
- MDL: MFCD00044495
- インチ: InChI=1S/C4H10ClN/c1-6(2)4-3-5/h3-4H2,1-2H3
- InChIKey: WQMAANNAZKNUDL-UHFFFAOYSA-N
- ほほえんだ: CN(C)CCCl
計算された属性
- せいみつぶんしりょう: 107.05000
- どういたいしつりょう: 107.0501770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 28.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 3.2Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 0.9903 (rough estimate)
- ふってん: 160.72°C (rough estimate)
- 屈折率: 1.5320 (estimate)
- PSA: 3.24000
- LogP: 0.78680
2-Chloro-N,N-dimethylethanamine セキュリティ情報
- セキュリティの説明: S26; S36/37/39
-
危険物標識:

- リスク用語:R36/37/38
2-Chloro-N,N-dimethylethanamine 税関データ
- 税関コード:2921199090
- 税関データ:
中国税関コード:
2921199090概要:
2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Chloro-N,N-dimethylethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE12410-25g |
2-Chloroethyldimethylamine |
107-99-3 | 98+% | 25g |
$1227.00 | 2024-01-05 | |
| A2B Chem LLC | AE12410-5g |
2-Chloroethyldimethylamine |
107-99-3 | 98+% | 5g |
$403.00 | 2024-01-05 | |
| A2B Chem LLC | AE12410-10g |
2-Chloroethyldimethylamine |
107-99-3 | 98+% | 10g |
$639.00 | 2024-01-05 | |
| A2B Chem LLC | AE12410-1g |
2-Chloroethyldimethylamine |
107-99-3 | 98+% | 1g |
$168.00 | 2024-01-05 |
2-Chloro-N,N-dimethylethanamine 関連文献
-
Dandan Yang,Jie Dong,Baiquan Wang Dalton Trans. 2018 47 180
-
Giovanni Marzaro,Adriano Guiotto,Adriana Chilin Green Chem. 2009 11 774
-
Jakub Staroń,Dawid Warszycki,Rafa? Kurczab,Grzegorz Sata?a,Ryszard Bugno,Adam Hogendorf,Andrzej J. Bojarski RSC Adv. 2016 6 54918
-
Amol B. Mhetre,Eppakayala Sreedhar,Rashmi Dubey,Ganesh A. Sable,Hangeun Lee,Heekyoung Yang,Kyoungmin Lee,Do-Hyun Nam,Dongyeol Lim RSC Adv. 2019 9 29023
-
Jun Yin,Haibo Hu,Yonghao Wu,Shiyong Liu Polym. Chem. 2011 2 363
107-99-3 (2-Chloro-N,N-dimethylethanamine) 関連製品
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 157047-98-8(Benzomalvin C)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
